molecular formula C16H16N8O2S B2371196 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1H-benzo[d]imidazole-5-sulfonamide CAS No. 2309800-71-1

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1H-benzo[d]imidazole-5-sulfonamide

Cat. No. B2371196
CAS RN: 2309800-71-1
M. Wt: 384.42
InChI Key: AXWFQMOVXBSWAG-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several heterocyclic rings, including a triazolo[4,3-b]pyridazine, an azetidine, and a benzo[d]imidazole . These types of structures are often found in pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The reactivity of this compound would likely depend on the specific functional groups present. For example, the sulfonamide group might be susceptible to hydrolysis, while the azetidine ring might undergo ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of multiple aromatic rings might increase its stability and rigidity .

Scientific Research Applications

Antibacterial Activity

The newly synthesized compound exhibits potent antibacterial properties against both Gram-negative bacteria (such as E. coli and P. aeruginosa) and Gram-positive bacteria (such as S. aureus). Its effectiveness surpasses that of commercial antibiotics like Indomethacin, Nalidixic acid, Imipenem, and Nystatin . Further studies on its mechanism of action and potential clinical use are warranted.

Antifungal Activity

In addition to its antibacterial effects, this compound demonstrates strong antifungal activity against C. albicans (Candida albicans). Given the rising incidence of fungal infections, compounds with dual antibacterial and antifungal properties are of great interest in drug development .

Anti-Inflammatory Potential

The synthesized compound also exhibits anti-inflammatory activity. In comparison to standard anti-inflammatory drugs, it shows promising results. Further investigations into its molecular targets and pathways could reveal its therapeutic potential in managing inflammatory conditions .

Medicinal Chemistry Applications

1,2,4-triazole rings, like the one present in this compound, are prevalent in pharmaceutical drugs. They play roles in various therapeutic areas, including antimicrobial, antifungal, antibacterial, antiviral, anticancer, and antitubercular agents. Additionally, they possess antioxidant, CNS stimulant, and antidepressant properties .

Heterocyclic Systems

Heterobicyclic nitrogen systems containing 1,2,4-triazine derivatives have diverse biological applications. For instance:

Potential Anticancer Agent

Based on preliminary results, the compound “N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1H-benzo[d]imidazole-5-sulfonamide” may serve as a potential anticancer agent. Molecular docking studies suggest its effective binding to c-Met kinase, a target implicated in cancer progression .

Future Directions

Future research could involve further exploration of the biological activity of this compound, as well as optimization of its structure for increased potency and selectivity .

properties

IUPAC Name

N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-3H-benzimidazole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N8O2S/c1-22(27(25,26)12-2-3-13-14(6-12)18-9-17-13)11-7-23(8-11)16-5-4-15-20-19-10-24(15)21-16/h2-6,9-11H,7-8H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXWFQMOVXBSWAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN3C=NN=C3C=C2)S(=O)(=O)C4=CC5=C(C=C4)N=CN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1H-benzo[d]imidazole-5-sulfonamide

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